![molecular formula C22H19NO2 B14518423 3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one CAS No. 62633-27-6](/img/structure/B14518423.png)
3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the benzofuran family. . This compound, with its unique structure, has attracted significant attention from researchers due to its potential therapeutic properties and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the benzofuran ring followed by the introduction of the ethyl(phenyl)amino group. The key steps involve:
Formation of the Benzofuran Ring: This can be achieved through a one-pot reaction involving a phenol derivative and an appropriate acetophenone in the presence of a catalyst such as zinc chloride (ZnCl2).
Introduction of the Ethyl(phenyl)amino Group: This step involves the reaction of the benzofuran intermediate with an ethyl(phenyl)amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to achieve efficient production of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Arylbenzofuran: A derivative with an aryl group at the 2-position.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Uniqueness
3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one is unique due to the presence of the ethyl(phenyl)amino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other benzofuran derivatives .
Properties
CAS No. |
62633-27-6 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[4-(N-ethylanilino)phenyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H19NO2/c1-2-23(17-8-4-3-5-9-17)18-14-12-16(13-15-18)21-19-10-6-7-11-20(19)22(24)25-21/h3-15,21H,2H2,1H3 |
InChI Key |
WLZRPCUPTXUAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclohexen-1-one, 3-[2-phenyl-3-(phenylmethyl)-1-aziridinyl]-](/img/structure/B14518347.png)
![3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B14518353.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine](/img/structure/B14518356.png)
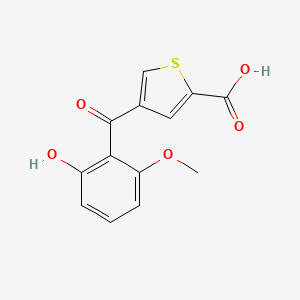
![Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate](/img/structure/B14518377.png)
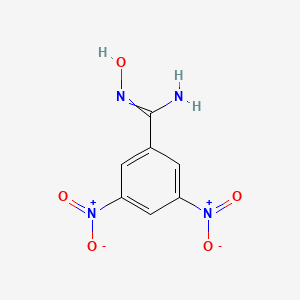
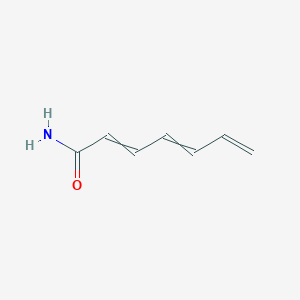
![Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate](/img/structure/B14518402.png)
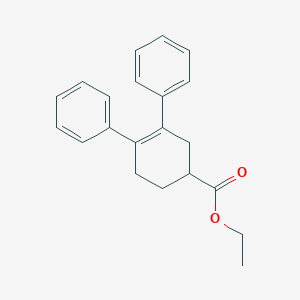

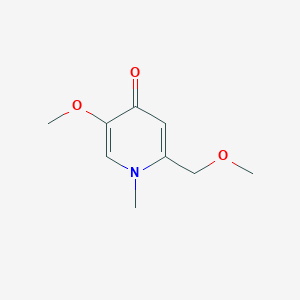
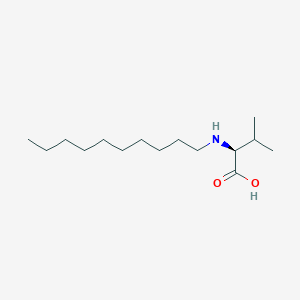
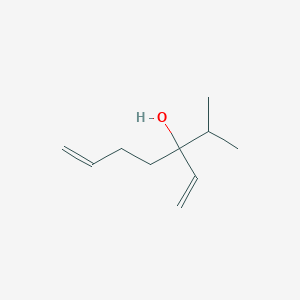
![1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14518425.png)
